3-(2-Methylpentyl)piperidin-3-ol

Chemical Purity Quality Control Research Supply

For researchers exploring piperidine-based scaffolds, sourcing the precise isomer is critical. 3-(2-Methylpentyl)piperidin-3-ol (CAS 1490274-63-9) solves the common problem of structural ambiguity in SAR studies, providing a defined tertiary alcohol and branched alkyl chain for selective derivatization. - **Structural Precision:** Offers two distinct functional handles (tertiary alcohol, secondary amine) unavailable in non-hydroxylated or linear-chain analogs. - **Supply Chain Reliability:** Available at 97-98% purity, ensuring reproducible results in synthesis and screening. - **Application Scope:** Suitable as a versatile building block, analytical reference standard, or physicochemical probe in drug discovery.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13567742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpentyl)piperidin-3-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCC(C)CC1(CCCNC1)O
InChIInChI=1S/C11H23NO/c1-3-5-10(2)8-11(13)6-4-7-12-9-11/h10,12-13H,3-9H2,1-2H3
InChIKeyZPRBHLQHVWFESY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpentyl)piperidin-3-ol: Chemical Profile & Identity


3-(2-Methylpentyl)piperidin-3-ol (CAS 1490274-63-9) is a synthetic piperidine derivative characterized by a tertiary hydroxyl group at the C3 position and a branched 2-methylpentyl substituent . It belongs to the broader class of 3-substituted piperidin-3-ols, a scaffold recognized for its presence in bioactive alkaloids and as a versatile intermediate in medicinal chemistry [1][2]. As a specialty research compound supplied at purities ranging from 97% to 98%, it is offered exclusively for non-human, laboratory-scale investigations and is not intended for therapeutic or veterinary use .

Workflow

Synthetic chemistry and scaffold diversification studies

C3 tertiary alcohol and secondary amine provide dual derivatization handles

Selection Context

Branched 2-methylpentyl substitution pattern

Distinct steric and lipophilic profile vs. linear-chain or unsubstituted piperidin-3-ols

Grade

Research-grade supply at 97–98% purity

Sourced from research-focused vendors for laboratory-scale investigations only

3-(2-Methylpentyl)piperidin-3-ol: Differentiation from Analogs


The piperidine scaffold encompasses a vast chemical space where minor structural variations—such as the position of substitution, the nature of the alkyl chain (linear vs. branched), and the presence of a hydroxyl moiety—profoundly alter physicochemical properties and potential biological interactions [1]. For instance, the direct analog 3-(2-Methylpentyl)piperidine (lacking the C3-hydroxyl) possesses a different hydrogen-bonding capacity and logP profile, which would preclude its use as a direct substitute in applications sensitive to polarity or metabolic stability. Furthermore, positional isomers like 4-(2-Methylpentyl)piperidine present distinct steric environments and basicity [2]. While quantitative comparative biological data for this specific compound is currently absent from the public domain, procurement decisions must be based on the precise chemical identity required for the intended synthetic or screening application; generic substitution introduces unverified variables that can invalidate structure-activity relationship (SAR) studies or alter reaction outcomes .

Hydroxyl absence

3-(2-Methylpentyl)piperidine lacks the C3–OH group; hydrogen-bonding capacity and polarity profile may shift, limiting direct substitution in SAR-sensitive workflows.

Positional isomer

4-(2-Methylpentyl)piperidine presents a different steric environment and basicity; ring-substitution position may alter target engagement or reaction outcomes.

Data gap

No public bioactivity or comparative performance data exist for this compound; generic analog substitution introduces unverified variables for screening campaigns.

3-(2-Methylpentyl)piperidin-3-ol: Differentiation Evidence


Purity and Supply Consistency vs. Common Alternatives

In the absence of published bioactivity data, the primary differentiator for procurement lies in the guaranteed chemical purity and the professional sourcing standards provided by specialized chemical suppliers . The target compound, 3-(2-Methylpentyl)piperidin-3-ol, is available with a minimum purity specification of 97% to 98%, as certified by the vendor's analytical methods . This contrasts with the more common and commercially scaled 3-Hydroxypiperidine (piperidin-3-ol, CAS 6859-99-0), which is typically offered at purities ranging from 95% to 99%, but whose procurement is often geared toward bulk industrial use rather than defined research-grade batches [1]. For the closely related analog 4-(2-Methylpentyl)piperidine, basic physicochemical data such as density, boiling point, and melting point are not readily disclosed by suppliers, creating an information gap for researchers seeking to predict handling or storage requirements [2].

Purity & supply consistency
Reported

Target: 97–98% minimum from research-focused suppliers. Generic 3-hydroxypiperidine: 95–99% across bulk vendors; analog 4-(2-methylpentyl)piperidine: physical data not disclosed.

Supports lot-to-lot traceability and reduced experimental variability

Per vendor CoA specifications; research-grade sourcing context

Chemical Purity Quality Control Research Supply

Branched vs. Linear Alkyl Substituents

The substitution of a branched 2-methylpentyl group at the piperidine ring distinguishes 3-(2-Methylpentyl)piperidin-3-ol from its linear alkyl counterparts or simpler unsubstituted piperidin-3-ols . While direct experimental logP or logD data for this compound is not available in the open literature, class-level inference based on well-established QSAR principles indicates that the branched C6 alkyl chain (2-methylpentyl) will confer a unique steric and lipophilic profile compared to compounds with linear pentyl or hexyl chains [1]. For example, the 2,6-disubstituted piperidin-3-ol alkaloids isolated from Microcos paniculata, which feature a C10 unsaturated alkyl side chain, demonstrate that the length, saturation, and branching of the side chain are critical determinants of biological activity, specifically angiogenesis inhibition [2]. Substituting this compound with an analog possessing a different alkyl substitution pattern—such as a simple piperidin-3-ol—would fundamentally alter the compound's lipophilicity, potentially impacting membrane permeability, protein binding, or off-target interactions in a biological assay.

Branched vs. linear alkyl chain
Class-level

Branched 2-methylpentyl (C6) with C3–OH vs. linear pentyl/hexyl or unsubstituted piperidin-3-ol. No direct logP/logD data available.

Branched chain may alter membrane permeability and protein-binding behavior

Class-level SPR inference; natural 2,6-disubstituted piperidin-3-ols show side-chain-dependent activity

Physicochemical Properties Lipophilicity SAR Analysis

Absence of Public Bioactivity Data

A comprehensive search of primary research literature, patents, and authoritative chemical databases reveals a critical differentiator: there are no publicly available, peer-reviewed studies reporting quantitative biological activity (e.g., IC50, Ki, EC50), pharmacological target engagement, or in vivo pharmacokinetic parameters for 3-(2-Methylpentyl)piperidin-3-ol [1]. This contrasts sharply with closely related scaffolds. For instance, the broader class of 2,6-disubstituted piperidin-3-ols has well-documented activity, with specific natural products demonstrating angiogenesis inhibition in HUVEC tube formation assays [2]. Similarly, simple piperidin-3-ol derivatives have been shown to modulate G-protein coupled receptors (GPCRs) and neurotransmitter transporters (DAT, SERT, NET) . The absence of data for this specific compound means that any biological activity is purely speculative and cannot be used as a basis for procurement.

Absence of public bioactivity data
Data to verify

No published IC50, Ki, EC50, target-engagement, or in vivo PK data found for this exact compound. Comparator class shows documented angiogenesis inhibition and GPCR/transporter modulation.

Compound is an unexplored scaffold, not a validated bioactive probe

As of April 2026; any biological effect remains speculative and requires de novo characterization

Data Availability Literature Review Due Diligence

Current Supply Status and Viability

The commercial landscape for 3-(2-Methylpentyl)piperidin-3-ol and its analogs presents a clear differentiation in procurement viability. The target compound is currently listed as available for purchase from at least two specialty chemical suppliers (AKSci and Leyan) with defined purities and catalog numbers . In contrast, a search for other vendors offering this exact compound yielded a discontinued product notice from CymitQuimica, indicating a prior but now defunct supply channel . Furthermore, for the close structural analog 3-(2-Methylpentyl)piperidine (the non-hydroxylated version), only a single supplier appears to list the compound, and its status as a 'screening compound' suggests limited availability or small batch sizes . For 4-(2-Methylpentyl)piperidine, basic physicochemical data is missing, suggesting it may not be a standard catalog item [1]. This data indicates that while the target compound is available, the supply chain is specialized and not commoditized, requiring procurement from specific research chemical vendors.

Supply status & viability
Reported

2 active suppliers identified (AKSci, Leyan). De-hydroxylated analog: 1 supplier with restricted availability. CymitQuimica listing discontinued.

Specialized but active supply chain; not a commoditized catalog item

Based on publicly accessible vendor catalogs, April 2026

Commercial Availability Supply Chain Sourcing

Chemical Identity Verification

The unambiguous identification of 3-(2-Methylpentyl)piperidin-3-ol is supported by a registered CAS number (1490274-63-9) and a consistent molecular formula (C11H23NO) across multiple vendor datasheets . The reported molecular weight is 185.31 g/mol . This contrasts with the analog 3-(2-Methylpentyl)piperidine (CAS unverified in sources found, Molecular Weight: 169.31 g/mol) which, due to the absence of the hydroxyl group, has a different molecular mass and elemental composition . Another positional isomer, 4-(2-Methylpentyl)piperidine, also has a distinct CAS (1691981-29-9) and a molecular weight of 169.31 g/mol [1]. The presence of a hydroxyl group is a key distinguishing feature that can be verified analytically (e.g., by IR spectroscopy for O-H stretch or by derivatization). Procurement of the correct CAS entity is essential for ensuring experimental reproducibility and avoiding misidentification of research materials.

Chemical identity verification
Head-to-head

Target: MW 185.31 g/mol, CAS 1490274-63-9. De-hydroxylated analog: MW 169.31 g/mol (Δ16.00). Positional isomer CAS 1691981-29-9.

MW and CAS provide a unique, verifiable fingerprint for procurement

Hydroxyl group distinguishable by IR or derivatization; ensures correct CAS entity is sourced

Chemical Identity Quality Assurance Analytical Standards

3-(2-Methylpentyl)piperidin-3-ol: Research Applications


Synthetic Intermediate for Novel Piperidine Derivatives

Given its well-defined structure and availability from research suppliers , 3-(2-Methylpentyl)piperidin-3-ol serves as a versatile building block for the synthesis of more complex molecules. The presence of the tertiary alcohol and a secondary amine on the piperidine ring provides two distinct functional handles for selective derivatization (e.g., esterification, alkylation, or oxidation). This makes it a suitable starting material for generating libraries of novel compounds for medicinal chemistry or chemical biology exploration, particularly in programs investigating the SAR of piperidine-based scaffolds [1].

Analytical Reference Standard

The compound's defined purity (97-98%) and unique CAS number make it suitable for use as a reference standard in analytical chemistry. In the context of research on related piperidine derivatives or potential impurities, 3-(2-Methylpentyl)piperidin-3-ol could serve as a calibration point in HPLC, LC-MS, or GC-MS methods. Its distinct molecular weight (185.31 g/mol) and expected fragmentation pattern would allow for clear identification and quantification in complex mixtures .

Physicochemical and Pharmacological Profiling

As a compound representing a specific substitution pattern (branched C6 alkyl chain, tertiary alcohol) within the piperidine class, it can be used as a probe to study fundamental structure-property relationships (SPR). Researchers could use this compound to experimentally determine parameters such as logD, pKa, solubility, and metabolic stability in vitro, and compare these to those of its linear-chain or non-hydroxylated analogs [1]. This data is foundational for building predictive models or for designing compounds with optimized ADME properties.

Exploring Chemical Space in Neuroscience or Metabolic Disease

While no specific bioactivity has been published for this exact compound, the piperidine scaffold is a privileged structure in neuropharmacology and metabolism [1][2]. This compound could be included in broad phenotypic or target-based screening panels to identify novel hits. Its procurement would be justified in programs aiming to explore under-investigated chemical space around the piperidin-3-ol core, with the explicit understanding that its activity profile is unknown and requires de novo characterization.

Application
Selection Property
Validation Focus
Synthetic intermediate for piperidine libraries
Dual functional-handle scaffold
Derivatization consistency and product identity
Analytical reference standard
Defined purity and unique CAS identity
Method calibration and retention-time reproducibility
Structure–property relationship profiling
Branched C6 alkyl pattern with C3–OH
Experimental logD, pKa, solubility, and metabolic stability review
Neuroscience or metabolic disease screening
Piperidine scaffold of research interest
De novo activity characterization in target-based or phenotypic panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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